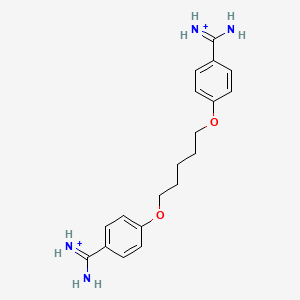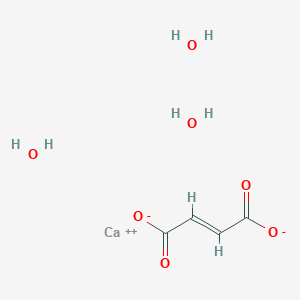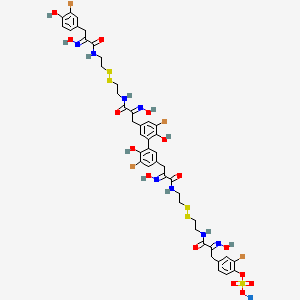
Zoledronate trisodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Zoledronate trisodium is synthesized through a multi-step chemical process. The synthesis begins with the reaction of imidazole with phosphorus trichloride and acetic acid to form an intermediate compound. This intermediate is then reacted with phosphorous acid to produce zoledronic acid .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The process includes the purification of the final product to ensure its efficacy and safety for medical use .
Chemical Reactions Analysis
Types of Reactions: Zoledronate trisodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its chemical structure, potentially altering its biological activity.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of zoledronic acid derivatives with altered pharmacological properties .
Scientific Research Applications
Zoledronate trisodium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and potential for creating new compounds.
Biology: Researchers use it to investigate its effects on bone metabolism and cellular processes.
Industry: It is used in the development of new pharmaceuticals and treatments for bone-related conditions.
Mechanism of Action
Zoledronate trisodium exerts its effects by inhibiting the activity of osteoclast cells, which are responsible for bone resorption. It binds to the bone mineral matrix and disrupts the function of osteoclasts, leading to decreased bone breakdown and increased bone density . The molecular targets include the enzyme farnesyl pyrophosphate synthase, which is crucial for osteoclast function .
Comparison with Similar Compounds
Alendronate: Another bisphosphonate used to treat osteoporosis.
Ibandronate: Used for the prevention and treatment of osteoporosis.
Risedronate: Similar to zoledronate trisodium, it is used to treat and prevent bone diseases.
Uniqueness: this compound is unique due to its high potency and long duration of action. It is administered as an intravenous infusion, which allows for less frequent dosing compared to oral bisphosphonates . This makes it particularly useful for patients who have difficulty adhering to daily or weekly oral medication regimens .
Properties
CAS No. |
165800-08-8 |
|---|---|
Molecular Formula |
C5H12N2NaO8P2 |
Molecular Weight |
313.09 g/mol |
IUPAC Name |
pentadecasodium;hydroxy-(1-hydroxy-2-imidazol-1-yl-1-phosphonatoethyl)phosphinate;dihydrate |
InChI |
InChI=1S/C5H10N2O7P2.Na.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;1H2 |
InChI Key |
ZCLGDGCXHLIVAS-UHFFFAOYSA-N |
SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Bicyclo[2.2.1]heptane,2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methyl-, (2R,3R,5R,6R,7R)-rel-](/img/structure/B1264787.png)



![N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B1264793.png)
![sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5R)-3-hydroxy-5,9-dimethyldeca-1,8-dienyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate](/img/structure/B1264795.png)

![(3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1264801.png)

